

Confirming the Identity of 10-Hydroxygeraniol: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 10-Hydroxygeraniol

CAS No.: 26488-98-2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the identification of **10-Hydroxygeraniol**, a key intermediate in the biosynthesis of valuable iridoids and monoterpenoid indole alkaloids. By presenting experimental and predicted spectroscopic data alongside its precursor, Geraniol, this document serves as a valuable resource for the unambiguous confirmation of **10-Hydroxygeraniol**'s chemical identity. Detailed experimental protocols and a logical workflow for structural elucidation are also provided to aid researchers in their analytical endeavors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **10-Hydroxygeraniol** and Geraniol, facilitating a direct comparison for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted for **10-Hydroxygeraniol**, Experimental for Geraniol)

Proton Assignment	10-Hydroxygeraniol (Predicted) Chemical Shift (δ) in ppm	Geraniol (Experimental) Chemical Shift (δ) in ppm
H1	~4.15	4.15 (d, J=7.0 Hz, 2H)
H2	~5.40	5.43 (t, J=7.0 Hz, 1H)
H4	~2.10	2.05-2.15 (m, 2H)
H5	~2.05	2.05-2.15 (m, 2H)
H6	~5.10	5.09 (t, J=7.0 Hz, 1H)
H9 (CH ₃)	~1.68	1.68 (s, 3H)
H10 (CH ₂ OH)	~4.05	1.60 (s, 3H)
H11 (CH ₃)	~1.60	1.70 (s, 3H)

Note: Predicted ¹H NMR data for **10-Hydroxygeraniol** is based on computational models. Experimental data for **10-Hydroxygeraniol** has been reported in CDCl₃[1].

Table 2: ¹³C NMR Spectroscopic Data (Predicted for **10-Hydroxygeraniol**, Experimental for Geraniol)

Carbon Assignment	10-Hydroxygeraniol (Predicted) Chemical Shift (δ) in ppm	Geraniol (Experimental) Chemical Shift (δ) in ppm
C1	-59.0	59.0
C2	-124.0	124.5
C3	-140.0	139.8
C4	-39.0	39.7
C5	-26.0	26.4
C6	-123.0	123.8
C7	-132.0	131.7
C8	-16.0	16.2
C9	-17.5	17.7
C10	-68.0	25.7

Note: Predicted ^{13}C NMR data for **10-Hydroxygeraniol** is based on computational models. Experimental data for **10-Hydroxygeraniol** has been reported in CDCl_3 [1].

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
10-Hydroxygeraniol	$\text{C}_{10}\text{H}_{18}\text{O}_2$	170.25	152 $[\text{M}-\text{H}_2\text{O}]^+$, 137 $[\text{M}-\text{H}_2\text{O}-\text{CH}_3]^+$, 121, 93, 69
Geraniol	$\text{C}_{10}\text{H}_{18}\text{O}$	154.25	136 $[\text{M}-\text{H}_2\text{O}]^+$, 121 $[\text{M}-\text{H}_2\text{O}-\text{CH}_3]^+$, 93, 69 (base peak)

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data

Functional Group	10-Hydroxygeraniol (Predicted) Absorption (cm ⁻¹)	Geraniol (Experimental) Absorption (cm ⁻¹)
O-H Stretch (Alcohol)	~3350 (broad)	3330 (broad)
C-H Stretch (sp ³ and sp ²)	~2850-3050	2850-3050
C=C Stretch	~1670	1668
C-O Stretch	~1050	1000

Note: Predicted IR data for **10-Hydroxygeraniol** is based on computational models.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:** Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (0-220 ppm) and a longer relaxation delay (2-5 seconds) are typically

required. A sufficient number of scans is crucial due to the lower natural abundance of ^{13}C .

Mass Spectrometry (MS)

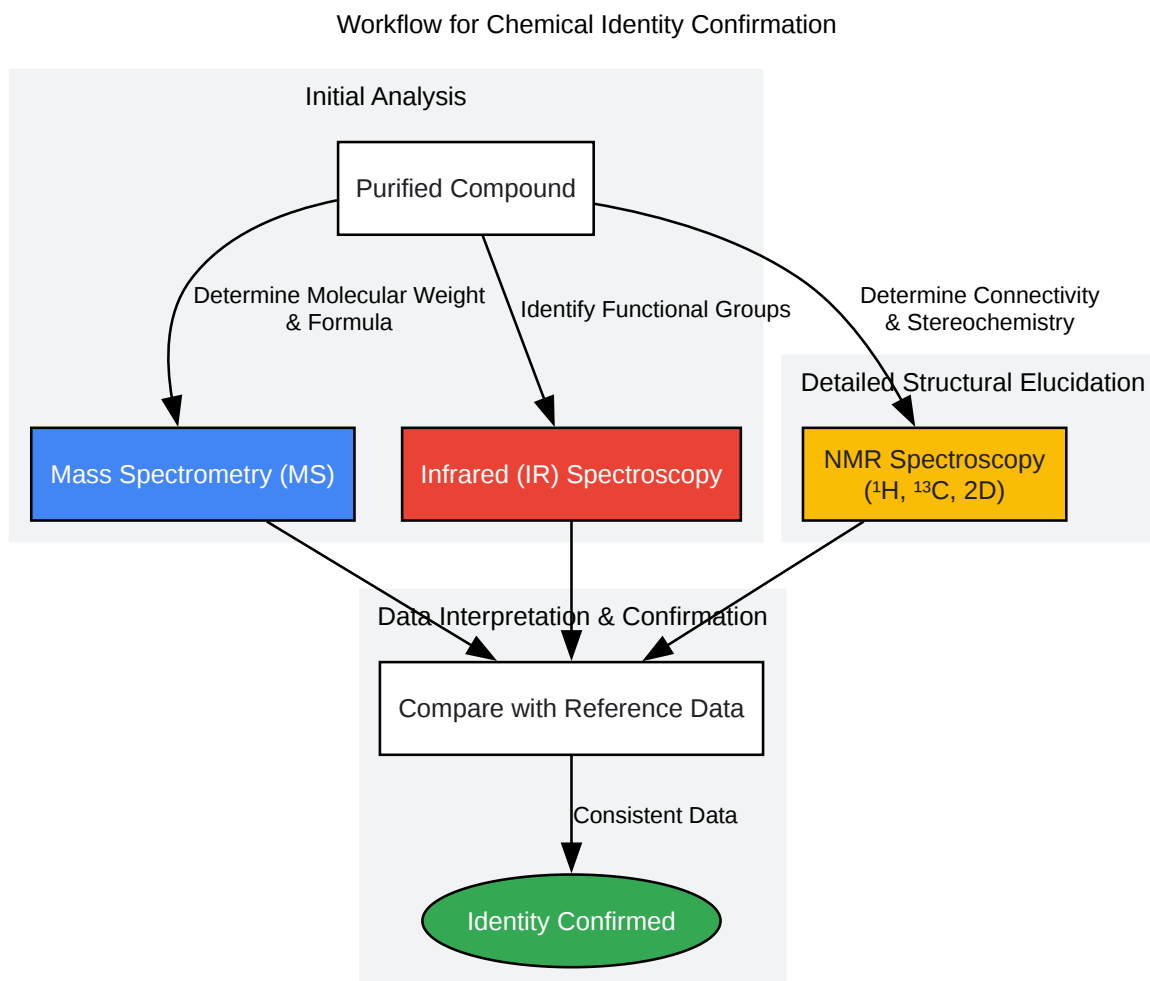
- **Sample Preparation:** For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or methanol. For direct infusion, prepare a dilute solution in a suitable solvent system (e.g., methanol/water with a small amount of formic acid for electrospray ionization).
- **Instrumentation:** Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS).
- **GC-MS Analysis:** Inject the sample onto a suitable capillary column (e.g., DB-5 or HP-5ms). Use a temperature program that allows for the separation of the analyte from any impurities. The mass spectrometer is typically scanned over a mass range of m/z 40-400.
- **Data Analysis:** Identify the molecular ion peak (M^+) and analyze the fragmentation pattern to deduce the structure.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). Acquire a background spectrum of the empty sample holder or pure KBr pellet first and then the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for confirming the identity of a compound like **10-Hydroxygeraniol** using a combination of spectroscopic methods.



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References

- [1. Characterization of 10-Hydroxygeraniol Dehydrogenase from Catharanthus roseus Reveals Cascaded Enzymatic Activity in Iridoid Biosynthesis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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